1-(2-Chloroethyl)-6-nitro-1h-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27225-61-2 |
|---|---|
Molecular Formula |
C9H8ClN3O2 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
1-(2-chloroethyl)-6-nitroindazole |
InChI |
InChI=1S/C9H8ClN3O2/c10-3-4-12-9-5-8(13(14)15)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2 |
InChI Key |
ZHDGPTFWOLGVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethyl 6 Nitro 1h Indazole and Its Derivatives
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The chloroethyl group attached to the N-1 position of the indazole ring is an electrophilic site susceptible to attack by nucleophiles. This reactivity is central to the derivatization of the molecule, allowing for the introduction of a wide array of functional groups.
Reactivity with Nitrogen Nucleophiles: Hydrazide Formation and Further Transformations
The carbon atom bonded to the chlorine in the chloroethyl side chain is electrophilic and can be targeted by nitrogen-containing nucleophiles. Reactions with hydrazides, which are derivatives of hydrazine (B178648), serve as a key example of this transformation. In this type of reaction, the terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the carbon-bearing chlorine and displacing the chloride ion. This results in the formation of a new carbon-nitrogen bond, yielding a hydrazide derivative of the parent indazole.
The nucleophilicity of hydrazides is generally considered to be lower than that of other hydrazine derivatives like alkyl- or arylhydrazines beilstein-journals.org. This reduced reactivity means that the reaction may require specific conditions, such as elevated temperatures or the use of a base, to proceed efficiently. The reaction mechanism typically follows a bimolecular nucleophilic substitution (SN2) pathway. The resulting hydrazide-substituted indazole is itself a versatile intermediate that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.
General Principles of Nucleophilic Substitution at the Side Chain
The conversion of the chloroethyl group on the indazole scaffold is governed by the principles of nucleophilic substitution reactions nih.gov. The primary alkyl halide structure of the -(CH2)2Cl moiety strongly favors an SN2 mechanism. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion), leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
The efficiency of this substitution is influenced by several factors:
Nucleophile Strength: Stronger nucleophiles will react more rapidly.
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are typically used as they can solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.
Steric Hindrance: The reaction site on the primary chloroethyl group is relatively unhindered, facilitating the approach of the nucleophile.
Under certain conditions, particularly with a strong, sterically hindered base, an E2 elimination reaction can compete with the SN2 substitution, which would lead to the formation of N-vinyl-6-nitro-1H-indazole. However, for most common nucleophiles, substitution is the predominant pathway.
Cycloaddition Reactions of Nitroindazole Derivatives
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Derivatives of 1-(2-Chloroethyl)-6-nitro-1H-indazole are excellent precursors for creating novel heterocyclic ring systems, most notably triazoles, through 1,3-dipolar cycloadditions.
1,3-Dipolar Cycloaddition for Novel Heterocyclic Ring Systems (e.g., Triazoles)
A crucial synthetic application of this compound is its conversion into an azide (B81097) derivative, which can then participate in 1,3-dipolar cycloaddition reactions. The chloroethyl group is first converted to an azidoethyl group via nucleophilic substitution with sodium azide. The resulting intermediate, 1-(2-azidoethyl)-6-nitro-1H-indazole, is a 1,3-dipole that can react with various dipolarophiles, particularly terminal alkynes.
This reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry," especially when catalyzed by copper(I) illinois.edunih.govmdpi.com. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazole rings in high yields nih.govnih.govresearchgate.net. This methodology provides a straightforward route to link the nitroindazole core to a wide variety of other molecules through a stable triazole linker nih.gov. The reaction is robust, tolerates a wide range of functional groups, and can be performed under mild conditions, often in aqueous solvent systems illinois.edumdpi.com.
A study on the synthesis of new heterocyclic systems from 3-chloro-6-nitro-1H-indazole derivatives demonstrated the utility of this approach. By reacting an azide-functionalized indazole with different terminal alkynes under Cu(I) catalysis, a series of novel 1,2,3-triazolylmethyl-6-nitro-1H-indazole derivatives were synthesized with good yields nih.gov.
Table 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC Reaction Data derived from analogous reactions involving the nitroindazole core.
| Entry | Alkyne Reactant | Resulting Triazole Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylacetylene | 1-((1-(4-phenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-nitro-1H-indazole | 90% | nih.gov |
| 2 | Propargyl alcohol | 1-((1-(4-(hydroxymethyl))-1H-1,2,3-triazol-4-yl)methyl)-6-nitro-1H-indazole | 85% | nih.gov |
| 3 | 4-Ethynylanisole | 1-((1-(4-(4-methoxyphenyl))-1H-1,2,3-triazol-4-yl)methyl)-6-nitro-1H-indazole | 88% | nih.gov |
| 4 | 1-Ethynyl-4-fluorobenzene | 1-((1-(4-(4-fluorophenyl))-1H-1,2,3-triazol-4-yl)methyl)-6-nitro-1H-indazole | 82% | nih.gov |
Analysis of Periselectivity and Regioselectivity in Cycloaddition Pathways
The success of the 1,3-dipolar cycloaddition lies in its high degree of control over the reaction pathway and product structure. This control manifests as periselectivity and regioselectivity.
Periselectivity refers to the preference for one type of pericyclic reaction over other possible alternatives. In the reaction between an azide and an alkyne, the [3+2] cycloaddition pathway is highly favored, leading specifically to the formation of a five-membered triazole ring without significant side reactions.
Regioselectivity concerns the orientation of the 1,3-dipole (the azide) and the dipolarophile (the alkyne) as they combine. The uncatalyzed Huisgen cycloaddition often yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles nih.govnih.gov. However, the introduction of a copper(I) catalyst dramatically alters the regiochemical outcome. The CuAAC reaction proceeds with exceptional regioselectivity, almost exclusively forming the 1,4-disubstituted regioisomer nih.govnih.govnih.gov. This selectivity is a key feature of its "click" character and is attributed to the mechanism wherein the copper atom first coordinates with the terminal alkyne, activating it and directing the azide to attack at the terminal carbon, thus ensuring a specific orientation and a single major product nih.gov. This catalytic control is crucial for applications where a single, well-defined isomer is required.
Functionalization of the Indazole Core
Beyond the reactions of the chloroethyl side chain, the indazole ring itself can be functionalized to introduce further chemical diversity. The presence of the nitro group at the C-6 position influences the electronic properties of the ring system, and various modern synthetic methods can be employed to modify the core structure.
The direct C-H functionalization of indazoles using transition metal catalysis has become a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds nih.govresearchgate.net. These methods are highly atom-economical and can provide access to derivatives that are difficult to synthesize through traditional means. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be used to introduce aryl, vinyl, or alkynyl groups at specific positions, provided a suitable handle like a halogen atom is present on the ring chim.it.
Furthermore, rhodium(III)-catalyzed C-H activation has been used for the direct C-H/C-H cross-coupling of aldehyde phenylhydrazones to construct functionalized 1H-indazoles nih.gov. Other strategies include the C-3 functionalization of the indazole ring through halogenation followed by metal-catalyzed cross-coupling reactions chim.it. The regioselectivity of these functionalization reactions can often be controlled by the existing substituents on the indazole ring, with electron-withdrawing groups like the nitro group at C-6 directing incoming groups to specific positions on the benzene (B151609) portion of the scaffold nih.govresearchgate.net. An umpolung strategy, using N-(benzoyloxy)indazoles as electrophiles, has also been developed for the C3-selective allylation of the indazole core nih.gov.
Electrophilic and Nucleophilic Functionalization at C3, C6, and other Ring Positions
The chemical behavior of the 6-nitro-1H-indazole ring is dictated by the interplay between the electron-donating pyrazole (B372694) moiety and the electron-withdrawing benzene ring, further deactivated by the nitro group.
Electrophilic Substitution: The indazole ring system is generally less reactive towards electrophiles than indole. The presence of the strongly deactivating nitro group at the C6 position further reduces the electron density of the benzonoid ring, making electrophilic aromatic substitution challenging. When such reactions do occur, they are typically directed to the pyrazole ring. The C3 position is the most common site for electrophilic attack, such as halogenation. For instance, bromination of nitro-substituted indazoles can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in various solvents to regioselectively introduce a bromine atom at the C3 position chim.it. Nitration of indazoles, while less common, can also occur at the C3 position under specific conditions, such as radical nitration using Fe(NO₃)₃ chim.it.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene portion of the 6-nitro-1H-indazole scaffold makes it susceptible to nucleophilic aromatic substitution (SNAr). A leaving group, such as a halogen, positioned ortho or para to the nitro group is highly activated towards displacement by nucleophiles libretexts.orgyoutube.com. While the parent compound this compound does not have a leaving group on the benzonoid ring, derivatives such as 4-halo-6-nitro-1H-indazoles would be expected to undergo SNAr reactions. The nitro group at C6 effectively stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the reaction libretexts.orgyoutube.com. Research has shown that in 4-RSO₂-6-nitro-1-phenyl-1H-indazoles, the sulfone group can be displaced by nucleophiles, demonstrating the susceptibility of the activated ring to such attacks researchgate.net.
Palladium-Catalyzed Coupling Reactions for Arylation and Alkylation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of indazole systems.
Arylation: The C3 position of indazoles, often after being halogenated, is a common site for palladium-catalyzed arylation reactions like the Suzuki-Miyaura coupling mdpi.com. For a 6-nitro-1H-indazole derivative, a C3-halo substituent can be readily coupled with various aryl boronic acids to introduce aryl groups chim.it. This approach allows for the synthesis of a wide array of 3-aryl-6-nitro-1H-indazole derivatives. Direct C-H arylation, which avoids the pre-functionalization step, is also a known method for heteroaromatics and can be applied to indazoles, typically with regioselectivity at the C3 position chim.itmdpi.com. The use of ligand-free palladium systems has been shown to be effective for the direct arylation of other azoles with activated aryl bromides, a strategy that could potentially be applied to nitro-substituted indazoles researchgate.net.
Alkylation: While N-alkylation is more common, C-alkylation of the indazole ring can also be achieved. Palladium-catalyzed Heck reactions, for instance, can introduce alkyl chains onto the ring nih.govsemanticscholar.org. A C3-iodo-6-nitro-1H-indazole could serve as a substrate for such transformations. Furthermore, an umpolung strategy, where the indazole is made electrophilic, has been used for C3-selective allylation using copper hydride catalysis, demonstrating a novel approach to C-C bond formation at this position nih.gov.
| Reaction Type | Position | Typical Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Halogenation (Bromination) | C3 | N-Bromosuccinimide (NBS) | 3-Bromo-6-nitro-1H-indazole derivatives | chim.it |
| Nucleophilic Aromatic Substitution (SNAr) | C4/C5/C7 (with LG) | Various Nucleophiles (e.g., alkoxides) | Substituted 6-nitro-1H-indazole derivatives | libretexts.orgresearchgate.net |
| Palladium-Catalyzed Arylation (Suzuki) | C3 (from C3-Halide) | Pd catalyst, Arylboronic acid, Base | 3-Aryl-6-nitro-1H-indazole derivatives | chim.itmdpi.com |
| Palladium-Catalyzed Alkylation (Heck-type) | C3 (from C3-Halide) | Pd catalyst, Alkene | 3-Alkyl-6-nitro-1H-indazole derivatives | nih.govsemanticscholar.org |
Mechanistic Aspects of Indazole Transformations
The formation of N-substituted indazoles, such as this compound, involves regioselective reactions whose mechanisms are governed by electronic effects, catalysis, and non-covalent interactions.
Studies on N-Unsubstituted Indazoles Reacting with Formaldehyde: Formation of N1-Substituted Derivatives
The reaction of N-unsubstituted indazoles with formaldehyde is a fundamental transformation that typically yields N1-hydroxymethyl derivatives. Detailed mechanistic studies have been conducted on indazole and its nitro-substituted derivatives, including 6-nitro-1H-indazole nih.govnih.govacs.org. In aqueous acidic conditions (e.g., HCl), 6-nitro-1H-indazole reacts with formaldehyde to afford the corresponding (6-nitro-1H-indazol-1-yl)methanol nih.govacs.org. This reaction is reversible, and the presence of electron-withdrawing groups like the nitro substituent can increase the sensitivity of the product to hydrolysis nih.govacs.org. The formation of the N1-substituted derivative is the kinetically and thermodynamically favored outcome for most indazoles under these conditions nih.govacs.orgresearchgate.net.
Protonation Effects and Catalytic Influence on Reaction Pathways
In acidic media, the reaction mechanism involves protonated species. Given that formaldehyde is a much weaker base than indazole, the mechanism is thought to involve the neutral indazole reacting with protonated formaldehyde nih.gov. A direct reaction between the protonated indazolium cation and formaldehyde is considered unlikely nih.gov. Theoretical calculations and experimental evidence from studies in aqueous hydrochloric acid support a pathway where the reaction proceeds from the neutral indazole tautomers (1H and 2H) with protonated formaldehyde nih.govacs.org. Water molecules may also play a catalytic role in relaying protons during the reaction nih.gov. The protonation state of the reactants is therefore crucial in determining the reaction pathway and rate.
Insights into Regioselective Alkylation Mechanisms through Non-Covalent Interactions
The alkylation of N-unsubstituted indazoles can lead to a mixture of N1 and N2 isomers, and achieving high regioselectivity is a significant synthetic challenge nih.gov. Recent studies using density functional theory (DFT) have provided insights into the mechanisms governing this regioselectivity nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net. It has been shown that non-covalent interactions (NCIs) play a crucial role nih.govsemanticscholar.orgresearchgate.net. For example, in the alkylation of indazoles with substituents at the C3 or C7 position that can act as chelating groups (e.g., esters), the presence of a cation like Cs⁺ can lead to high N1-selectivity. This is explained by a chelation mechanism where the cation coordinates to both the N2 nitrogen and the substituent, sterically directing the incoming alkylating agent to the N1 position nih.gov. Conversely, other non-covalent interactions can drive the formation of the N2-product nih.govsemanticscholar.orgresearchgate.net. These findings highlight that reagent control and the specific substitution pattern of the indazole are key to controlling the outcome of N-alkylation reactions.
Transformations of the Nitro Group on the Indazole Ring
The nitro group at the C6 position is a versatile functional handle that can be transformed into various other groups, significantly diversifying the chemical space of indazole derivatives. The most common transformation is its reduction to an amino group.
This reduction is a key step in organic synthesis as it converts an electron-withdrawing, ring-deactivating group into an electron-donating, ring-activating amino group, which can then be used for further derivatization. A variety of reagents can accomplish this transformation:
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere researchgate.net.
Metal/Acid Systems: Classic methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups researchgate.netyoutube.com.
Other Reducing Agents: Reagents like stannous chloride (SnCl₂) and sodium dithionite can also be used, although their compatibility with other functional groups on the molecule must be considered researchgate.net. Hydrazine hydrate (B1144303) in the presence of a catalyst is another effective system for reducing nitro groups on heterocyclic systems like indazoles researchgate.net.
Recently, enzymatic methods have also been explored. Nitroreductases have been shown to reduce nitro compounds to reactive nitroso intermediates, which can then undergo further reactions chemrxiv.org. While often leading to amine formation, these intermediates open pathways to other functionalities. The resulting 6-amino-1H-indazole derivative is a valuable intermediate for synthesizing compounds with different pharmacological profiles, as the amino group can undergo diazotization, acylation, and other transformations.
| Method | Reagents | General Conditions | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol or THF solvent, atmospheric pressure | researchgate.net |
| Metal in Acid | Fe/HCl, Sn/HCl, or Zn/HCl | Aqueous/alcoholic solutions, often heated | researchgate.netyoutube.com |
| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol (B145695) or ethyl acetate solvent | researchgate.net |
| Hydrazine Hydrate | N₂H₄·H₂O, Pd/C | Methanol, reflux | researchgate.net |
| Enzymatic Reduction | Nitroreductase (e.g., NfsA) | Aqueous buffer, mild conditions | chemrxiv.org |
Reductive Transformations: Nitro to Amino Conversion
The conversion of the nitro group at the C6 position of the indazole ring to an amino group is a pivotal transformation in the synthesis of various derivatives. This reduction yields the key intermediate, 1-(2-chloroethyl)-6-amino-1H-indazole, which serves as a versatile precursor for further functionalization. The transformation from an electron-withdrawing nitro group to an electron-donating amino group significantly alters the chemical reactivity of the indazole core, making the resulting aminoindazole an essential building block.
Several established methods for the reduction of aromatic nitro compounds are applicable to this compound. These methods can be broadly categorized into catalytic hydrogenation and chemical reduction using metal/acid systems.
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. nih.gov The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.govresearchgate.net The reaction is usually carried out in a suitable solvent, such as ethanol or ethyl acetate, under a hydrogen atmosphere. This method is often preferred due to its high efficiency and the clean nature of the workup, as the byproducts are typically just water.
Chemical Reduction: A variety of chemical reducing agents can be employed for the nitro to amino conversion.
Metal-Acid Systems: Classic examples include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, most commonly hydrochloric acid (HCl). These reactions are robust and effective for a wide range of nitroaromatic compounds.
Transfer Hydrogenation: This method involves the use of a hydrogen donor molecule in the presence of a catalyst. Reagents such as hydrazine, formic acid, or sodium borohydride can be used in conjunction with a catalyst like Pd/C. nih.gov These methods can offer milder reaction conditions compared to high-pressure hydrogenation.
Reductive Amination Strategies for the Aminoindazole Products
Following the successful reduction of the nitro group, the resulting 1-(2-chloroethyl)-6-amino-1H-indazole can be further elaborated through reductive amination. This powerful reaction forms new carbon-nitrogen bonds at the amino group, allowing for the introduction of a wide variety of alkyl or aryl substituents. Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis due to its efficiency and control, which helps to avoid the overalkylation issues often seen with direct alkylation methods. masterorganicchemistry.comwikipedia.org
The process is typically a one-pot reaction that involves two key steps:
Imine Formation: The primary amino group of the 6-aminoindazole derivative reacts with a carbonyl compound (an aldehyde or a ketone) under neutral or weakly acidic conditions to form an intermediate imine (or the corresponding iminium ion). wikipedia.org This is a reversible reaction, and the equilibrium is often driven towards the imine by removing the water formed during the reaction. wikipedia.org
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the newly formed imine to a more stable secondary or tertiary amine. libretexts.org
The success of this one-pot procedure hinges on the use of a reducing agent that is mild enough to not reduce the starting carbonyl compound but is reactive enough to rapidly reduce the intermediate imine/iminium ion. masterorganicchemistry.com
Selective Reducing Agents:
Sodium Cyanoborohydride (NaBH₃CN): This is one of the most commonly used reagents for reductive amination. libretexts.orgchemicalbook.comorganic-chemistry.org It is stable in mildly acidic conditions (pH 4-5), which are optimal for imine formation. masterorganicchemistry.com Its selectivity stems from the fact that it reduces the protonated iminium ion much faster than it reduces a neutral aldehyde or ketone. organic-chemistry.orgwikipedia.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is another excellent choice for reductive amination. It is also a mild and selective reducing agent that works under similar conditions to NaBH₃CN but is often considered safer as it avoids the potential generation of toxic hydrogen cyanide. masterorganicchemistry.com
By choosing different aldehydes or ketones, a diverse library of N-substituted 6-aminoindazole derivatives can be synthesized. For instance, reacting 1-(2-chloroethyl)-6-amino-1H-indazole with a simple aldehyde like formaldehyde would yield the N,N-dimethylamino derivative, while reaction with a ketone like acetone would yield the N-isopropylamino derivative. This versatility makes reductive amination a critical tool for modifying the properties of the indazole scaffold. frontiersin.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-(2-Chloroethyl)-6-nitro-1H-indazole, providing detailed information about the proton and carbon environments, as well as crucial data on the nitrogen atoms within the heterocyclic core.
The ¹H NMR spectrum of this compound displays distinct signals for both the aromatic protons on the indazole ring and the aliphatic protons of the N-substituted side chain.
The aromatic region is characterized by three protons. The presence of the electron-withdrawing nitro group at the C6 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields. The proton at C7 (H-7) typically appears as a doublet, coupled to H-5. The proton at C5 (H-5) would likely appear as a doublet of doublets due to coupling with both H-7 and H-4. The proton at C4 (H-4) is expected to be a doublet, coupled to H-5. The C3 proton (H-3) is a characteristic singlet for N1-substituted indazoles and is typically found downfield.
The aliphatic portion of the spectrum is defined by the 2-chloroethyl group attached to the N1 position. This side chain gives rise to two signals, each integrating to two protons. These signals are expected to appear as triplets due to vicinal coupling (³JHH) with each other, forming a classic A₂B₂ spin system. The methylene (B1212753) group attached to the indazole nitrogen (N-CH₂) is deshielded by the nitrogen atom, while the methylene group attached to the chlorine atom (-CH₂-Cl) is strongly deshielded by the electronegative halogen.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 | Singlet (s) | - |
| H-7 | ~8.6 | Doublet (d) | ~1.5 |
| H-5 | ~8.0 | Doublet of Doublets (dd) | ~9.0, 1.5 |
| H-4 | ~7.8 | Doublet (d) | ~9.0 |
| N-CH₂- | ~4.6 | Triplet (t) | ~6.5 |
| -CH₂-Cl | ~4.0 | Triplet (t) | ~6.5 |
The ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. For this compound, nine distinct signals are expected: seven for the indazole skeleton and two for the aliphatic side chain.
The carbons of the indazole ring resonate in the aromatic region (typically 110-150 ppm). The carbon atom bearing the nitro group (C6) is significantly influenced by its strong electron-withdrawing nature. The quaternary carbons (C3a and C7a) can be identified by their lack of signal in a DEPT-135 experiment. The chemical shifts of the indazole carbons are key in confirming the 6-nitro substitution pattern.
The two aliphatic carbons of the chloroethyl side chain appear at a much higher field. The carbon atom bonded to the nitrogen (N-CH₂) typically resonates around 48-52 ppm, while the carbon bonded to the highly electronegative chlorine atom (CH₂-Cl) is found further upfield, generally in the 40-44 ppm range.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135 |
| C3a | ~141 |
| C4 | ~122 |
| C5 | ~118 |
| C6 | ~145 |
| C7 | ~111 |
| C7a | ~125 |
| N-CH₂- | ~50 |
| -CH₂-Cl | ~42 |
¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for studying nitrogen-containing heterocycles like N-substituted indazoles. researchgate.netresearchgate.net It is particularly effective for distinguishing between N1 and N2 isomers, as the chemical environments of the nitrogen atoms are markedly different in each case. researchgate.net
In this compound, three nitrogen signals would be observed: two for the indazole ring (N1 and N2) and one for the nitro group. The N1 nitrogen, being alkylated and part of a pyrrole-type environment, would have a distinct chemical shift compared to the N2 nitrogen, which is in a pyridine-type environment. The ¹⁵N chemical shift of the nitro group would appear in a characteristic region for such functional groups. These distinct chemical shifts provide conclusive evidence for the N1-substitution pattern. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would show a clear cross-peak between the two methylene triplets of the chloroethyl side chain, confirming their connectivity. It would also map the coupling network of the aromatic protons, showing correlations between H-4 and H-5, and between H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. The HSQC spectrum would definitively link the predicted proton signals to their corresponding carbon signals in the tables above. For instance, it would show a correlation between the triplet at ~4.6 ppm and the carbon at ~50 ppm (N-CH₂).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the N1-substitution. It reveals long-range correlations (typically over 2 or 3 bonds) between protons and carbons. Crucially, a correlation would be observed between the protons of the N-CH₂ group (~4.6 ppm) and the indazole ring carbons C3 and C7a. This three-bond correlation (H-C-N-C) is only possible if the chloroethyl group is attached to the N1 position, thus providing unequivocal proof of the isomeric structure. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the strong absorptions of the nitro group.
The most prominent features are the asymmetric and symmetric stretching vibrations of the aromatic nitro (Ar-NO₂) group, which typically appear as two intense bands. rsc.orgscielo.br Other key absorptions include C-H stretches from the aromatic ring and the aliphatic chain, C=C and C=N stretching vibrations from the indazole ring system, and the C-Cl stretch from the chloroethyl side chain. A publication focused on the synthesis of derivatives of this compound noted specific absorptions at 1326 cm⁻¹ and 768 cm⁻¹ for the (N-CH₂) and (C-Cl) groups, respectively; the former is more accurately assigned to the symmetric NO₂ stretch. scielo.br
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2960-2850 | Aliphatic C-H Stretch | Medium-Weak |
| ~1620, ~1580 | Aromatic C=C/C=N Stretch | Medium |
| ~1550-1475 | NO₂ Asymmetric Stretch | Strong |
| ~1360-1290 | NO₂ Symmetric Stretch | Strong |
| ~768 | C-Cl Stretch | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation pattern under ionization.
For this compound (C₉H₈ClN₃O₂), the molecular weight is approximately 225.63 g/mol . A high-resolution mass spectrum would show the molecular ion peak (M⁺˙) with a characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Electron ionization (EI) would induce predictable fragmentation pathways. The major fragmentation processes would likely involve:
Loss of the chloroethyl side chain: Cleavage of the N-C bond can lead to the formation of a stable 6-nitroindazole (B21905) radical cation.
Fragmentation of the side chain: Loss of a chlorine radical (Cl˙) or a neutral HCl molecule are common pathways for chloroalkanes.
Loss of the nitro group: Fragmentation can occur through the loss of a nitro radical (˙NO₂) or nitric oxide (NO).
Ring fragmentation: Subsequent fragmentation of the indazole ring system would lead to smaller charged fragments.
Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the chloroethyl group and the nitro-substituted indazole core.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. The following data is based on the detailed crystallographic study of 3-Chloro-1-ethyl-6-nitro-1H-indazole , a close structural analogue.
The molecular structure of 3-Chloro-1-ethyl-6-nitro-1H-indazole reveals that the indazole ring system is essentially planar. The terminal carbon atom of the ethyl group, however, deviates significantly from this plane by 1.588 (3) Å. A key feature of the molecular geometry is the relative orientation of the nitro group with respect to the indazole ring. The dihedral angle between the indazole ring system and the attached nitro group is very small, at 2.8 (3)°, indicating that they are nearly coplanar. This planarity suggests a degree of electronic conjugation between the nitro group and the aromatic system.
Table 2: Selected Crystallographic Data for 3-Chloro-1-ethyl-6-nitro-1H-indazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4984 (3) |
| b (Å) | 16.2805 (7) |
| c (Å) | 8.3363 (3) |
| β (°) | 97.403 (4) |
| Volume (ų) | 1009.19 (7) |
| Dihedral Angle (Indazole ring to Nitro group) | 2.8 (3)° |
The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular forces. In the crystal structure of 3-Chloro-1-ethyl-6-nitro-1H-indazole, weak C—H···O hydrogen bonds are observed. These interactions link adjacent molecules into zigzag chains that propagate along the nist.gov crystallographic direction.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT, the geometry of 1-(2-Chloroethyl)-6-nitro-1H-indazole would be optimized by finding the minimum energy structure on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible.
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., all calculated vibrational frequencies are real) and to predict the infrared and Raman spectra of the molecule. The calculated vibrational wavenumbers can be compared with experimental data, if available, to validate the computational model.
Table 1: Hypothetical Calculated Vibrational Wavenumbers for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3300 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| NO₂ asymmetric stretch | 1500-1550 |
| NO₂ symmetric stretch | 1300-1350 |
| C-N stretch | 1200-1300 |
| C-Cl stretch | 600-800 |
Note: This table is illustrative and does not represent actual calculated data.
The accuracy of DFT calculations is dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The choice of basis set is a compromise between desired accuracy and computational resources.
Chemical reactions are often carried out in a solvent. To account for the effect of the solvent on the molecule's properties, solvation models can be employed. The Polarized Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium. This model can provide a more realistic description of the molecule's electronic structure and reactivity in solution.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them are crucial in determining the chemical reactivity and stability of a molecule.
The energy of the HOMO is related to the molecule's ability to donate electrons, with a higher HOMO energy indicating a better electron donor. Conversely, the energy of the LUMO is related to the molecule's ability to accept electrons, with a lower LUMO energy indicating a better electron acceptor.
The HOMO-LUMO energy gap is an important indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 to -6.5 |
| LUMO Energy | -2.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 6.0 |
Note: This table is illustrative and does not represent actual calculated data.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a method used to study the distribution of electron density in a molecule and to analyze intra- and intermolecular interactions. It provides a localized picture of bonding, lone pairs, and antibonding orbitals.
NBO analysis can be used to calculate the natural atomic charges on each atom, providing insight into the charge distribution within this compound. This information is valuable for understanding the molecule's electrostatic potential and its interactions with other molecules. Furthermore, NBO analysis can quantify the strength of donor-acceptor interactions, such as hyperconjugation, which contribute to the stability of the molecule.
Computational Elucidation of Reaction Mechanisms
Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed.
For this compound, computational methods could be used to study the mechanisms of its reactions, such as nucleophilic substitution at the chloroethyl group or reactions involving the nitro group. By identifying the lowest energy reaction pathway, the most likely mechanism can be proposed. This can provide valuable insights into the factors that control the reactivity and selectivity of the reactions of this compound.
Mapping Reaction Pathways and Identifying Transition States
Computational chemistry enables the detailed mapping of reaction pathways, providing insights into the mechanisms of chemical transformations. By calculating the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. This is crucial for understanding how this compound might be synthesized or how it participates in further chemical reactions.
For instance, in the context of synthesizing related indazole derivatives, computational studies have been used to understand cycloaddition reactions. These studies can determine whether a reaction is likely to proceed and which regioisomers or stereoisomers will be favored. The identification of transition state structures, which represent the highest energy point along the reaction coordinate, is key to determining the activation energy and, consequently, the reaction rate. Techniques such as Density Functional Theory (DFT) are commonly employed for these calculations. While specific studies on this compound are not prevalent, the methodologies applied to similar molecules, such as other substituted indazoles, provide a framework for how its reaction pathways and transition states could be computationally explored.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
| N1-alkylation | DFT (B3LYP/6-31G) | PCM (Acetonitrile) | 25.4 |
| N2-alkylation | DFT (B3LYP/6-31G) | PCM (Acetonitrile) | 28.1 |
| Cyclization | DFT (B3LYP/6-31G*) | PCM (DMSO) | 35.7 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this specific compound.
Energetic Analysis of Isomers and Tautomeric Forms
Computational methods are essential for evaluating the relative stabilities of different isomers and tautomers of a molecule. For this compound, several isomeric forms could exist, including positional isomers of the nitro group or the chloroethyl chain. More significantly, like other indazoles, it can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the hydrogen atom is located on the N1 or N2 atom of the indazole ring, respectively.
Quantum chemical calculations can predict the Gibbs free energy of these different forms, allowing for the determination of their relative populations at equilibrium. Studies on the parent indazole and its nitro derivatives have shown that the 1H-tautomer is generally more stable than the 2H tautomer. nih.gov The presence of substituents, such as the 6-nitro and 1-(2-chloroethyl) groups, will influence the energetic landscape. For this compound, the ethyl group is already fixed at the N1 position, so tautomerism in the traditional sense is blocked. However, an energetic analysis would still be crucial for comparing its stability against other potential isomers, such as 2-(2-Chloroethyl)-6-nitro-2h-indazole.
Illustrative Data Table: Relative Energies of this compound Isomers
| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| This compound | MP2 | 6-311++G(d,p) | 0.00 |
| 2-(2-Chloroethyl)-6-nitro-2h-indazole | MP2 | 6-311++G(d,p) | +4.5 |
| 1-(2-Chloroethyl)-5-nitro-1h-indazole | MP2 | 6-311++G(d,p) | +2.1 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this specific compound.
Molecular Modeling for Structure-Reactivity Relationship Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be employed to establish relationships between its three-dimensional structure and its chemical reactivity. nih.gov
By analyzing the electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), predictions can be made about its reactivity. For example, regions of high negative electrostatic potential are likely to be sites for electrophilic attack, while the energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack.
In the context of medicinal chemistry, where indazole derivatives have shown promise, molecular modeling is used to study how molecules like this compound might interact with biological targets such as enzymes or receptors. nih.gov Molecular docking simulations can predict the preferred binding orientation and affinity of the molecule within the active site of a protein. Furthermore, molecular dynamics simulations can provide insights into the stability of the molecule-protein complex over time. nih.gov These studies are fundamental in rational drug design, helping to guide the synthesis of more potent and selective compounds. Although specific structure-reactivity studies for this compound are not widely published, the principles and methodologies are well-established from research on related nitroindazole compounds. nih.gov
Future Directions in the Academic Research of 1 2 Chloroethyl 6 Nitro 1h Indazole and Its Derivatives
Development of Green and Sustainable Synthetic Routes
Future research will increasingly prioritize the development of environmentally benign synthetic methods for 1-(2-Chloroethyl)-6-nitro-1H-indazole and its analogs, moving away from conventional methods that may involve hazardous reagents, harsh conditions, or significant waste generation. nih.gov This aligns with the broader principles of green chemistry, which emphasize pollution prevention at the molecular level. ijprt.org
Key areas of exploration will likely include:
Biocatalysis: The use of enzymes to catalyze the synthesis of indazole derivatives offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. manchester.ac.uk Research could focus on identifying or engineering enzymes capable of facilitating key bond-forming reactions in the indazole synthesis, operating under mild, aqueous conditions. manchester.ac.ukresearchgate.net
Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions, or the use of greener solvents like water or ethanol (B145695), will be a significant goal. ijprt.orgrsc.org Techniques such as microwave-assisted synthesis can often facilitate reactions in the absence of a solvent, reducing waste and reaction times. ijprt.org
Renewable Starting Materials: Investigation into synthetic pathways that utilize renewable feedstocks instead of petroleum-based starting materials will be a long-term objective for enhancing the sustainability of indazole synthesis.
Catalyst Innovation: The design of reusable, heterogeneous catalysts can simplify product purification and minimize waste. rsc.org Research may focus on novel nanocatalysts or solid-supported catalysts that offer high efficiency and can be easily recovered and recycled. rsc.org
These sustainable approaches aim to reduce the environmental footprint of chemical synthesis while potentially offering economic benefits through increased efficiency and reduced waste management costs. manchester.ac.ukrsc.org
Exploration of Novel Chemoselective and Regioselective Transformations
The indazole ring possesses multiple reactive sites, most notably the two nitrogen atoms of the pyrazole (B372694) ring (N1 and N2), making regioselectivity a critical challenge in its functionalization. beilstein-journals.org Future academic research will focus on developing novel synthetic transformations that offer precise control over both chemoselectivity (differentiating between various functional groups) and regioselectivity (differentiating between positions on the molecule). durgapurgovtcollege.ac.inresearchgate.net
Prospective research directions include:
Catalyst-Controlled Regioselectivity: A primary goal is the design of advanced catalysts that can direct electrophiles or other reactants to either the N1 or N2 position with high fidelity. This could involve transition metal catalysts with tailored ligand spheres or organocatalysts that can distinguish between the two nitrogen atoms through non-covalent interactions. beilstein-journals.org
Substrate-Directed Reactions: Exploring how existing functional groups on the indazole ring, such as the nitro group or substituents on the benzene (B151609) ring, can be used to direct incoming reagents to a specific position. beilstein-journals.org
Chemoselective Modifications: Devising reactions that can selectively modify one functional group in the presence of others. For this compound, this could mean developing methods to transform the nitro group (e.g., reduction to an amine) without affecting the chloroethyl side chain, or vice versa. This allows for the stepwise, controlled elaboration of the molecular structure. nih.gov
Orthogonal Protecting Group Strategies: The development of novel protecting group strategies that allow for the selective unmasking and reaction of different sites on the molecule will be crucial for the synthesis of complex, multifunctional indazole derivatives.
Application of Advanced In-situ Spectroscopic Monitoring Techniques
To move beyond traditional batch-by-batch analysis, future synthetic studies on this compound will increasingly employ advanced in-situ spectroscopic techniques. These Process Analytical Technology (PAT) tools allow for the real-time monitoring of reactions, providing a wealth of data on reaction kinetics, the formation of intermediates, and the influence of various parameters. mdpi.comdntb.gov.ua
Key techniques and their applications include:
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration changes of reactants, products, and key intermediates by monitoring their characteristic absorption bands. mdpi.comresearchgate.net This allows for the precise determination of reaction endpoints and the identification of transient or unstable species that might be missed by conventional offline analysis. mdpi.com
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information, making it a powerful tool for unambiguously identifying all species present in a reaction mixture and understanding complex reaction networks.
The data gathered from these in-situ methods will enable a more thorough understanding of the reaction mechanisms, facilitating rapid optimization of reaction conditions such as temperature, catalyst loading, and reagent addition rates. mdpi.comrsc.org This data-rich approach is fundamental to developing more robust, reliable, and scalable synthetic processes. mdpi.com
Deepening Mechanistic Understanding through Ab Initio and Hybrid Computational Methods
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. rsc.org Future academic research on this compound will heavily leverage theoretical calculations to gain a deeper, molecular-level understanding of its reactivity.
Areas of focus will include:
Transition State Analysis: Using Density Functional Theory (DFT) and other high-level ab initio methods to calculate the structures and energies of transition states. nih.gov This information is crucial for understanding the factors that control reaction rates and selectivity. For instance, computational studies can explain why one regioisomer is formed preferentially over another by comparing the activation energies of the competing pathways. beilstein-journals.org
Reaction Pathway Mapping: Computational modeling can map out entire potential energy surfaces for a given reaction, revealing the most likely mechanistic pathways and identifying potential side reactions.
Predictive Modeling: As computational models become more accurate, they can be used in a predictive capacity to screen potential catalysts or reaction conditions in silico before they are tested in the lab. This can significantly accelerate the discovery of new and improved synthetic methods. nih.gov
Understanding Non-Covalent Interactions: Advanced computational techniques can model the subtle non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between catalysts, substrates, and solvents that often play a decisive role in controlling selectivity. rsc.org
By combining theoretical calculations with experimental results, researchers can develop a comprehensive and validated understanding of the chemical transformations involving this compound, enabling a more rational and design-led approach to synthetic chemistry.
Design and Synthesis of Chemically Diverse Analogs for Fundamental Structure-Reactivity Correlation Studies
To fully understand the chemical behavior of the this compound scaffold, future research will involve the systematic design and synthesis of a diverse library of analogs. By methodically altering the structure and studying the resulting changes in chemical reactivity, researchers can establish robust structure-reactivity relationships (SRRs).
This research will likely involve:
Systematic Structural Modification: Creating series of compounds where specific structural features are varied in a controlled manner. Examples of such modifications are presented in the table below.
| Modification Area | Example of Change | Purpose of Study |
| Nitro Group Position | Move the NO₂ group from position 6 to 4, 5, or 7. | To study the electronic effect of the nitro group's position on the nucleophilicity of N1 vs. N2 and the reactivity of the chloroethyl group. |
| Chloroethyl Chain | Replace the chloroethyl group with other haloalkyl groups (e.g., bromoethyl) or functionalized alkyl chains. | To investigate the influence of the leaving group and side-chain structure on substitution and elimination reaction rates. |
| Benzene Ring Substitution | Add various electron-donating or electron-withdrawing groups to the benzene ring. | To probe how substituents modulate the overall electron density of the indazole system and affect its reactivity in various transformations. |
| Pyrazole Ring Substitution | Introduce substituents at the C3 position of the indazole ring. | To examine steric and electronic effects on the regioselectivity of N-alkylation and other reactions. |
Quantitative Reactivity Studies: Once synthesized, these analogs will be subjected to a battery of standardized chemical reactions. By quantifying reaction rates and product distributions, researchers can correlate specific structural changes with observed reactivity trends.
Development of Predictive Models: The data from these SRR studies can be used to develop quantitative structure-reactivity relationship (QSRR) models. These models can help predict the chemical behavior of new, unsynthesized indazole derivatives, guiding the design of future synthetic targets.
This fundamental research will provide the chemical community with a comprehensive understanding of how the structure of nitroindazole derivatives dictates their chemical reactivity, a crucial foundation for designing future synthetic applications.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-6-nitro-1H-indazole, and how do reaction conditions affect yield?
The synthesis typically involves alkylation of 6-nitro-1H-indazole with 2-chloroethylating agents. A common method employs nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-chloroethyl group at the N1 position . Reaction optimization studies show that elevated temperatures (80–100°C) and prolonged reaction times (5–12 hours) improve yields, but may increase by-product formation. Purification via column chromatography or recrystallization is critical to isolate the target compound, with reported yields ranging from 34% to 62% depending on substituent reactivity .
Q. Which spectroscopic and crystallographic methods are optimal for confirming the structure of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and planarity of the indazole core. For example, nitro groups in similar compounds exhibit coplanarity with the indazole ring (dihedral angles <5°) .
- NMR spectroscopy : ¹H NMR distinguishes N1 vs. N2 alkylation patterns. The 2-chloroethyl group shows characteristic splitting (e.g., triplet for –CH₂Cl at δ ~3.8 ppm) .
- IR spectroscopy : Nitro group absorption at ~1329 cm⁻¹ (N–O stretch) and C–Cl stretches near 733 cm⁻¹ .
Q. What are the key challenges in purifying this compound, and what techniques address them?
Challenges include removing unreacted starting materials, regioisomers (e.g., N2-alkylated by-products), and nitro reduction by-products. Techniques:
Q. How does the nitro group at position 6 influence the electronic properties of the indazole ring?
The nitro group is a strong electron-withdrawing substituent, reducing electron density at the indazole core. Computational studies (e.g., DFT) reveal:
Q. What initial pharmacological screening models are appropriate for evaluating this compound’s bioactivity?
- In vitro cytotoxicity assays : Use cancer cell lines (e.g., leukemia, solid tumors) to assess IC₅₀ values, referencing protocols for structurally related antineoplastic agents .
- Kinase inhibition screens : Test against kinases like CDK or PKA, given indazoles’ known interactions with ATP-binding domains .
- Solubility and stability assays : Measure logP and metabolic stability in microsomal preparations to prioritize analogs .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies on this compound be resolved?
- Purity validation : Quantify impurities (e.g., dechlorinated by-products) via HPLC-MS and correlate with bioactivity discrepancies .
- Standardized assays : Replicate studies under controlled conditions (e.g., serum-free media, fixed incubation times) to minimize variability .
- Mechanistic follow-up : Use RNA sequencing or proteomics to identify off-target effects masking primary activity .
Q. What strategies improve the regioselectivity of alkylation at the indazole N1 position?
- Protecting groups : Temporarily block N2 with acetyl or tosyl groups during alkylation .
- Catalytic approaches : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance N1 reactivity in biphasic systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor N1 alkylation due to better stabilization of transition states .
Q. How do structural modifications at the 2-chloroethyl group affect the compound’s pharmacokinetic properties?
- Chlorine replacement : Substituting Cl with Br or I alters lipophilicity (logP increases by ~0.5 units per substitution), impacting blood-brain barrier permeability .
- Chain elongation : Extending the ethyl group to propyl reduces metabolic clearance (e.g., CYP450-mediated oxidation) but may decrease aqueous solubility .
- Prodrug strategies : Masking the chloroethyl group as a boronic ester improves plasma stability in preclinical models .
Q. What computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., CDK2), guided by crystal structures of indazole-protein complexes .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability and identify critical residues (e.g., hinge-region hydrogen bonds) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against validated targets .
Q. How can synthetic scalability be achieved without compromising purity?
- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer for exothermic alkylation steps .
- Catalytic recycling : Immobilize bases (e.g., K₂CO₃ on silica) to minimize waste and simplify purification .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of nitro group integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
